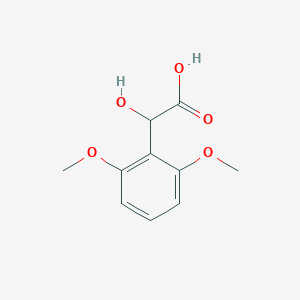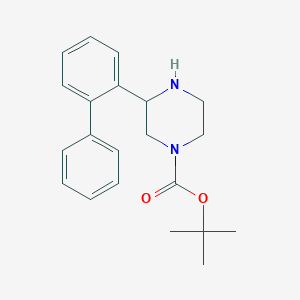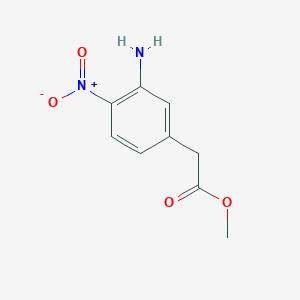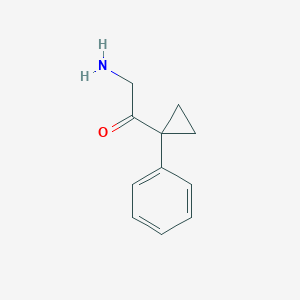
2-(2,6-Dimethoxyphenyl)-2-hydroxyacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-Dimethoxyphenyl)-2-hydroxyacetic acid is an organic compound characterized by the presence of two methoxy groups attached to a phenyl ring and a hydroxyacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethoxyphenyl)-2-hydroxyacetic acid typically involves the reaction of 2,6-dimethoxybenzaldehyde with glyoxylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The mixture is heated to promote the condensation reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and concentration of reactants to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-(2,6-Dimethoxyphenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of 2,6-dimethoxybenzoic acid.
Reduction: Formation of 2-(2,6-dimethoxyphenyl)ethanol.
Substitution: Formation of halogenated derivatives, such as 2-(2,6-dimethoxyphenyl)-2-chloroacetic acid.
科学研究应用
2-(2,6-Dimethoxyphenyl)-2-hydroxyacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of 2-(2,6-Dimethoxyphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in various biochemical processes. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and gene expression.
相似化合物的比较
Similar Compounds
2,6-Dimethoxyphenylboronic acid: Shares the 2,6-dimethoxyphenyl moiety but differs in its functional group.
2,6-Dimethoxyphenol: Similar structure but lacks the hydroxyacetic acid moiety.
2-(2,6-Dimethoxyphenyl)ethanol: A reduced form of the compound with an alcohol functional group.
Uniqueness
2-(2,6-Dimethoxyphenyl)-2-hydroxyacetic acid is unique due to its combination of the 2,6-dimethoxyphenyl group and the hydroxyacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C10H12O5 |
|---|---|
分子量 |
212.20 g/mol |
IUPAC 名称 |
2-(2,6-dimethoxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H12O5/c1-14-6-4-3-5-7(15-2)8(6)9(11)10(12)13/h3-5,9,11H,1-2H3,(H,12,13) |
InChI 键 |
CDDJISHJRVSFSF-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=CC=C1)OC)C(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-((6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13534028.png)
![1-[(2-Bromo-6-chlorophenyl)methyl]piperazine](/img/structure/B13534031.png)

![Methyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13534041.png)







![1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine](/img/structure/B13534084.png)
![2-[4-(Morpholin-4-yl)phenyl]-2-oxoacetic acid](/img/structure/B13534087.png)
